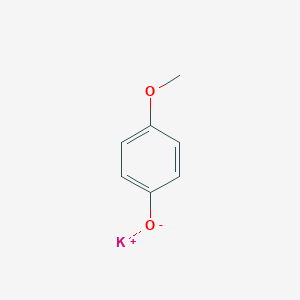

Potassium p-methoxyphenolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium p-methoxyphenolate is a useful research compound. Its molecular formula is C7H7KO2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Nucleophilic Substitution Reactions

Potassium p-methoxyphenolate acts as a soft oxygen nucleophile in Sₙ2 reactions with alkyl halides and aryl halides, forming aryl ethers.

Reaction with Alkyl Halides

-

Example : Reaction with 4,4’-dibromodiphenyl ether yields bis[(4-methoxyphenoxy)phenyl] ether, a precursor for polyimide synthesis .

-

Conditions : NMP solvent, 150°C, potassium tert-butoxide as base.

-

Mechanism : Bimolecular nucleophilic substitution (Sₙ2) with phenolate attacking the electrophilic carbon.

-

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 4,4’-Dibromodiphenyl ether | Bis[(4-methoxyphenoxy)phenyl] ether | 84 | NMP, 150°C, KOtBu |

Reaction with Aryl Halides

-

In Suzuki-Miyaura couplings, palladium catalysts ligated with ferrocenyl dialkylphosphines enable aryl halide amination and etherification .

Base-Catalyzed Elimination Reactions

The phenolate participates in E1cB elimination mechanisms, forming para-substituted phenoxide ions.

Kinetic and Mechanistic Studies

-

Substrates : 4-(Aryloxy)azetidin-2-ones undergo elimination in aqueous alkali to yield 3-hydroxyacrylamide oxyanion and phenolate ions .

| Substrate Class | ρ (Hammett) | βₗg | Isotope Effect (kOH/kOD) | Reference |

|---|---|---|---|---|

| 4-(Aryloxy)azetidin-2-ones | 2.2 | -0.65 | 0.5 | |

| 3,3-Dimethyl derivatives | 2.7 | -0.75 | 0.5 |

Cross-Coupling Reactions

This compound facilitates C–O bond formation in palladium-catalyzed cross-couplings.

Thermodynamic and Kinetic Studies

Linear Free Energy Relationships (LFERs) and activation parameters elucidate reaction pathways.

Enthalpy-Entropy Correlations

-

Reactions of potassium aryloxides with aryl benzoates in DMF follow a four-step mechanism , with rate-determining spiro-σ-complex formation .

| Reaction System | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanism Step | Reference |

|---|---|---|---|---|

| Aryl benzoates + K-aryloxides | 15.2 ± 1.3 | -15.4 ± 2.1 | Spiro-σ-complex formation |

Enzymatic and Hydrolytic Reactions

In sulfatase/phosphate hydrolase enzymes, phenolate acts as a leaving group with transition-state stabilization via Lys375 (general acid) .

属性

CAS 编号 |

1122-93-6 |

|---|---|

分子式 |

C7H7KO2 |

分子量 |

162.23 g/mol |

IUPAC 名称 |

potassium;4-methoxyphenolate |

InChI |

InChI=1S/C7H8O2.K/c1-9-7-4-2-6(8)3-5-7;/h2-5,8H,1H3;/q;+1/p-1 |

InChI 键 |

NOCQQZLSUGMTIS-UHFFFAOYSA-M |

SMILES |

COC1=CC=C(C=C1)[O-].[K+] |

手性 SMILES |

COC1=CC=C(C=C1)[O-].[K+] |

规范 SMILES |

COC1=CC=C(C=C1)[O-].[K+] |

Key on ui other cas no. |

1122-93-6 |

相关CAS编号 |

150-76-5 (Parent) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。